molecular formula C15H9F3N2 B15065085 2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine CAS No. 60467-68-7

2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine

Cat. No.: B15065085
CAS No.: 60467-68-7
M. Wt: 274.24 g/mol
InChI Key: FCPIMUNXDNYLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine is a heterocyclic aromatic compound that features a naphthyridine core substituted with a trifluoromethyl group at the 3-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and 1,8-naphthyridine.

    Condensation Reaction: The key step involves a condensation reaction between 3-(trifluoromethyl)benzaldehyde and 1,8-naphthyridine in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

    Cyclization: The intermediate product undergoes cyclization to form the final compound, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvent systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthyridine core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The naphthyridine core can bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)phenyl isocyanate: Used in organic synthesis and pharmaceuticals.

    Trifluoromethylpyridine: Known for its applications in agrochemicals and materials science.

    2-Methyl-4-(trifluoromethyl)phenyl compounds: Utilized in drug development and materials science.

Uniqueness

2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

60467-68-7

Molecular Formula

C15H9F3N2

Molecular Weight

274.24 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-1,8-naphthyridine

InChI

InChI=1S/C15H9F3N2/c16-15(17,18)12-5-1-3-11(9-12)13-7-6-10-4-2-8-19-14(10)20-13/h1-9H

InChI Key

FCPIMUNXDNYLHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=CC=N3)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.